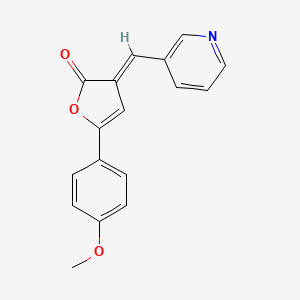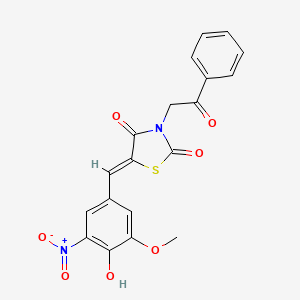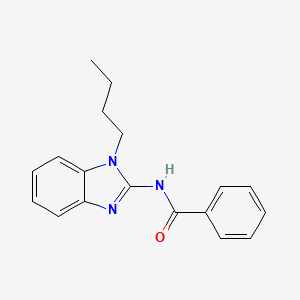
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic benefits. GABA-AT is an enzyme that breaks down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 can increase GABA levels in the brain, leading to a range of biochemical and physiological effects.
作用機序
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide works by inhibiting GABA-AT, an enzyme that breaks down GABA in the brain. By inhibiting GABA-AT, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can increase GABA levels in the brain, leading to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can reduce neuronal excitability, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce glutamate levels, another neurotransmitter that plays a role in regulating brain activity. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to increase the levels of several other neurotransmitters, including dopamine and serotonin, which are involved in regulating mood and behavior.
実験室実験の利点と制限
One of the main advantages of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its high yield and purity, which makes it suitable for scientific research applications. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic benefits. However, there are also several limitations to using N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments. For example, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not selective for GABA-AT and can also inhibit other enzymes, leading to potential off-target effects. Additionally, the optimal dosage and administration route for N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in humans have not been established, making it difficult to translate preclinical findings to clinical trials.
将来の方向性
Despite the limitations of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, there is still significant interest in its potential therapeutic benefits. Future research will likely focus on optimizing the dosing and administration of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in humans, as well as investigating its potential as a treatment for a range of neurological and psychiatric disorders. Additionally, there is a need for more selective GABA-AT inhibitors that can avoid off-target effects and improve the safety profile of these drugs. Overall, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide represents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders.
合成法
The synthesis of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, starting with the reaction of cyclobutanone with 2-fluorobenzylamine to form N-cyclobutyl-2-fluorobenzylamine. The resulting compound is then reacted with ethyl chloroformate to form N-cyclobutyl-2-fluorobenzylcarbamate, which is subsequently treated with piperidine to form N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. The final product is obtained in high yield and purity, making it suitable for scientific research applications.
科学的研究の応用
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in a range of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Several preclinical studies have demonstrated that N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
特性
IUPAC Name |
N-cyclobutyl-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-15-7-2-1-4-12(15)10-20-11-13(8-9-16(20)21)17(22)19-14-5-3-6-14/h1-2,4,7,13-14H,3,5-6,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSAESKCRIPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49720498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)



![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5028307.png)

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![N-(2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5028319.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)